molecular formula C6H8Br2N2 B1323329 4,5-dibromo-2-isopropyl-1H-imidazole CAS No. 885266-63-7

4,5-dibromo-2-isopropyl-1H-imidazole

Cat. No. B1323329
CAS RN: 885266-63-7
M. Wt: 267.95 g/mol
InChI Key: FRIKRFHXGZYYIL-UHFFFAOYSA-N
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Description

4,5-dibromo-2-isopropyl-1H-imidazole is a chemical compound with the molecular formula C6H8Br2N2 . It has a molecular weight of 267.95 .


Synthesis Analysis

The synthesis of imidazoles, including this compound, is an area of active research . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components in a variety of functional molecules . The bonds constructed during the formation of the imidazole and the compatibility of the functional groups involved in the process are critical factors in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The isopropyl group is attached to the second carbon atom of the imidazole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 267.95 . The compound has a density of 2.4±0.1 g/cm3, a boiling point of 388.6±22.0 °C at 760 mmHg, and a flash point of 188.8±22.3 °C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4,5-Dibromo-2-isopropyl-1H-imidazole derivatives have been extensively researched for their potential in medicinal chemistry. For instance, imidazole derivatives have been synthesized and studied for their antibacterial properties. These studies have revealed that certain imidazole compounds exhibit inhibition of bacterial growth, indicating potential for developing new antibacterial agents (Streciwilk et al., 2014). Additionally, imidazole-based compounds have been widely used in the clinic for treating various diseases due to their broad bioactivities (Zhang et al., 2014).

Corrosion Inhibition

Research has been conducted on imidazole derivatives for their application as corrosion inhibitors. Studies have demonstrated that certain imidazole compounds, such as 4,5-di(p-chlorophenyl)-1H-imidazole, are effective in inhibiting corrosion in various metals, suggesting their utility in industrial applications (Prashanth et al., 2021).

Catalysis and Synthesis

Imidazole derivatives have been used as catalysts in chemical synthesis. For instance, a study describes the use of a graphene oxide–chitosan bionanocomposite as an efficient nanocatalyst for the synthesis of trisubstituted imidazoles, highlighting the role of imidazole derivatives in green chemistry (Maleki & Paydar, 2015).

Organic Synthesis

Imidazole derivatives have been utilized in the synthesis of various organic compounds. For example, glycolurils, which have applications in pharmacology and materials science, have been synthesized using imidazole derivatives as precursors (Kravchenko et al., 2018). Similarly, a method for the efficient synthesis of 4,5-dihydro-1H-imidazol-5-one from amidines and ketones highlights the versatility of imidazole derivatives in organic synthesis (Xie et al., 2015).

Luminescent Properties

Studies on the luminescent properties of imidazole derivatives have been conducted, indicating their potential use in optoelectronic applications. For instance, 2-substituted-4,5-di(2-furyl)-1H-imidazoles have been synthesized and their high fluorescence quantum efficiency has been reported, suggesting applications in materials science and photonics (Zhang et al., 2015).

properties

IUPAC Name

4,5-dibromo-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIKRFHXGZYYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266046
Record name 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885266-63-7
Record name 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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